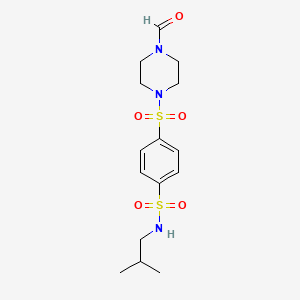
4-(4-Formylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Formylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Formylation: The formyl group can be added through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Final Coupling: The final coupling of the piperazine derivative with the benzene sulfonamide can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-Formylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group may play a key role in binding to the target, while the formyl group could participate in covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Formylpiperazine-1-sulfonyl)benzene-1-sulfonamide: Lacks the N-(2-methylpropyl) group.
4-(4-Methylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide: Has a methyl group instead of a formyl group on the piperazine ring.
4-(4-Formylpiperazine-1-sulfonyl)-N-(2-ethylpropyl)benzene-1-sulfonamide: Has an ethyl group instead of a methyl group on the benzene ring.
Uniqueness
The uniqueness of 4-(4-Formylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
604761-98-0 |
|---|---|
Molekularformel |
C15H23N3O5S2 |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
4-(4-formylpiperazin-1-yl)sulfonyl-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C15H23N3O5S2/c1-13(2)11-16-24(20,21)14-3-5-15(6-4-14)25(22,23)18-9-7-17(12-19)8-10-18/h3-6,12-13,16H,7-11H2,1-2H3 |
InChI-Schlüssel |
KOPAXCPGIICITQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


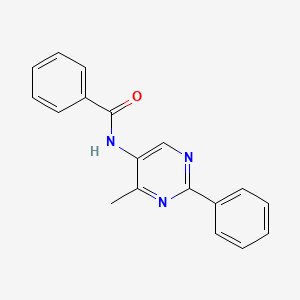


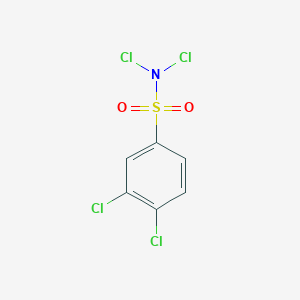
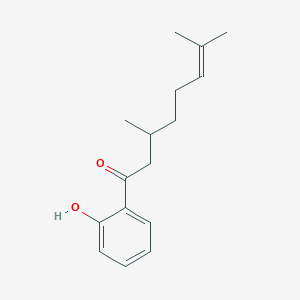
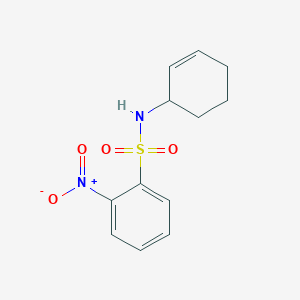

![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)

![1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-](/img/structure/B12600782.png)
![Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12600786.png)
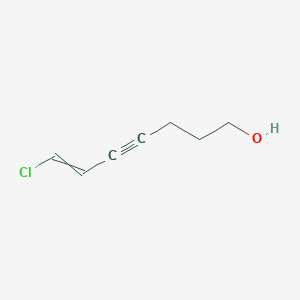
![Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester](/img/structure/B12600791.png)
![1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one](/img/structure/B12600799.png)
